molecular formula C8H5F2NOS B13004278 7-(Difluoromethoxy)benzo[d]isothiazole

7-(Difluoromethoxy)benzo[d]isothiazole

Cat. No.: B13004278
M. Wt: 201.20 g/mol
InChI Key: IZJYFVGCYACGQE-UHFFFAOYSA-N
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Description

7-(Difluoromethoxy)benzo[d]isothiazole is a heterocyclic compound that features a benzene ring fused to an isothiazole ring, with a difluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of a suitable benzo[d]isothiazole precursor with difluoromethylating agents under controlled conditions

Industrial Production Methods: Industrial production of 7-(Difluoromethoxy)benzo[d]isothiazole may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and reaction time, as well as employing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 7-(Difluoromethoxy)benzo[d]isothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the isothiazole ring to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and Selectfluor.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the benzene or isothiazole rings.

Scientific Research Applications

7-(Difluoromethoxy)benzo[d]isothiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(Difluoromethoxy)benzo[d]isothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or act as an allosteric modulator of receptor function.

Comparison with Similar Compounds

    Benzo[d]isothiazole: Lacks the difluoromethoxy group but shares the core structure.

    Benz[c]isothiazole: An isomeric form with different positioning of the sulfur and nitrogen atoms.

    Benzo[d]imidazo[2,1-b]thiazole: Contains an additional nitrogen atom in the ring structure.

Uniqueness: 7-(Difluoromethoxy)benzo[d]isothiazole is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable scaffold for drug design and other applications.

Properties

Molecular Formula

C8H5F2NOS

Molecular Weight

201.20 g/mol

IUPAC Name

7-(difluoromethoxy)-1,2-benzothiazole

InChI

InChI=1S/C8H5F2NOS/c9-8(10)12-6-3-1-2-5-4-11-13-7(5)6/h1-4,8H

InChI Key

IZJYFVGCYACGQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)SN=C2

Origin of Product

United States

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